molecular formula C20H17N3O3 B13357968 Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13357968
M. Wt: 347.4 g/mol
InChI Key: ITCBIMWDGMOAEQ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound featuring a fused bicyclic imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the synthesis of essential bacterial proteins, thereby exerting its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and organism.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C20H17N3O3/c1-13-10-11-16(26-13)18-19(23-12-6-5-9-17(23)22-18)21-15-8-4-3-7-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

ITCBIMWDGMOAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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